2-Butyne-1,4-diol-(1,1,4,4)-d4

Vue d'ensemble

Description

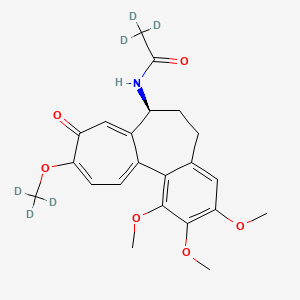

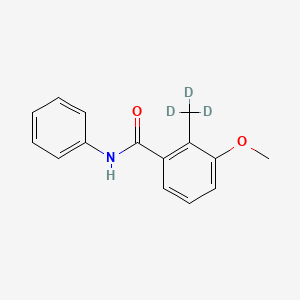

“2-Butyne-1,4-diol-(1,1,4,4)-d4” is a derivative of 1,4-Butynediol . It is an organic compound that is an alkyne and a diol . It is a colorless, hygroscopic solid that is soluble in water and polar organic solvents . It is a commercially significant compound in its own right and as a precursor to other products .

Synthesis Analysis

1,4-Butynediol can be produced in the Reppe synthesis, where formaldehyde and acetylene are the reactants . The reaction is: 2 CH2O + HC≡CH → HOCH2CCCH2OH . Several patented production methods use copper bismuth catalysts coated on an inert material . The normal temperature range for the reaction is 90 °C up to 150 °C, depending on the pressure used for the reaction which can range from 1 to 20 bar .

Molecular Structure Analysis

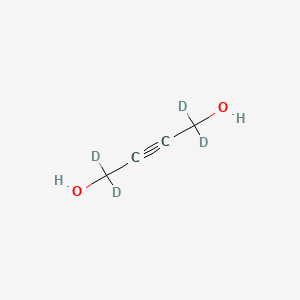

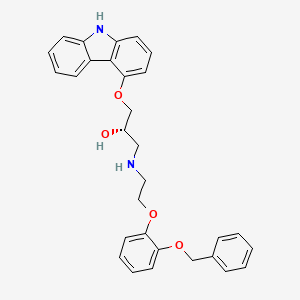

The molecular formula of “2-Butyne-1,4-diol-(1,1,4,4)-d4” is C4H2D4O2 . The molecular weight is 90.11 .

Chemical Reactions Analysis

1,4-Butynediol is a precursor to 1,4-butanediol and 2-butene-1,4-diol by hydrogenation . It is also used in the manufacture of certain herbicides, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes . It is the major raw material used in the synthesis of vitamin B6 .

Physical And Chemical Properties Analysis

The physical state of “2-Butyne-1,4-diol-(1,1,4,4)-d4” is solid . It is soluble in Ethyl Acetate and Methanol . It should be stored at -20° C .

Applications De Recherche Scientifique

Cycloaddition Reactions

2-Butyne-1,4-diol is extensively used in cycloaddition reactions, such as the homologation method for the preparation of substituted acenes. It is also involved in rhodium and iridium-catalyzed [2+2+2] inter and intramolecular cyclotrimerization .

Precursor for Chemical Synthesis

The compound serves as a precursor to prepare various chemicals including 1,4-butanediol, 2-butene-1,4-diol, and mucochloric acid. These chemicals have further applications in manufacturing vitamin B6, textile additives, corrosion inhibitors, plasticizers, synthetic resins, and polyurethanes .

Electroplating

In electroplating, 2-Butyne-1,4-diol acts as a class-II brightener. Its addition to electrolytes can lead to the deposition of semi-bright sulfur-free nickel layers, which is suitable for multilayered nickel plating .

Hydrogenation Processes

This compound is involved in chemoselective hydrogenation processes. For example, the hydrogenation of 2-butyne-1,4-diol (BYD) to cis-2-butene-1,4-diol (cis-BED) or the complete saturation of the C≡C triple bond of BYD to 1,4-butanediol (BAD) .

Microstructure and Residual Stress Assessment

2-Butyne-1,4-diol is used to assess the individual and synergistic effects on the microstructure and residual stress of electrodeposited nickel. This is done by preparing various nickel layers from sulfamate baths comprising varying concentrations of BD and chloride ions .

Mécanisme D'action

The selective hydrogenation of 2-butyne-1,4-diol (BYD) to 2-butene-1,4-diol (BED) is important for chemical industries . In this work, a low concentration (0.5 wt%) of platinum (Pt) was deposited onto a silicon carbide (SiC) support by an incipient wetness impregnation approach, and the as-obtained catalyst exhibited an excellent selectivity (∼96%) for BED with a high conversion of 96% for BYD .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1,1,4,4-tetradeuteriobut-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C#CC([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661849 | |

| Record name | (~2~H_4_)But-2-yne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

688790-78-5 | |

| Record name | (~2~H_4_)But-2-yne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)